4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications, particularly in the field of cancer research.
Preparation Methods
One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides good yields and is suitable for liquid-phase combinatorial synthesis. Another approach involves the use of 2-nitrothiophenes as starting compounds, which are then converted to the desired thienopyrimidine derivatives through a series of reduction and substitution reactions .
Chemical Reactions Analysis
4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Cancer Research: This compound has shown potential as an inhibitor of various enzymes and pathways involved in cancer progression, such as protein kinases and topoisomerases.
Antimicrobial Activity: It has demonstrated antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory: The compound exhibits anti-inflammatory properties by inhibiting the expression and activities of inflammatory mediators.
Drug Development: Due to its structural similarity to purines, it is used in the development of pharmaceutical drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it inhibits protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition disrupts signal transduction pathways that are crucial for cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound can inhibit topoisomerases, enzymes that are essential for DNA replication and transcription .
Comparison with Similar Compounds
4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
4-Morpholinyl-6-phenylthieno[2,3-d]pyrimidine: This compound also exhibits anticancer activity but has different substituents that may affect its potency and selectivity.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: These derivatives are known for their PI3K inhibitory activity and anticancer properties.
Thieno[3,2-d]pyrimidine-4-carboxylic acids: These compounds have shown antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for targeted drug development.
Properties
IUPAC Name |
4-ethynyl-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c1-2-12-11-8-13(10-6-4-3-5-7-10)17-14(11)16-9-15-12/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKLOQPBWIEBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=C(SC2=NC=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.